molecular formula C13H8N4OS B14761075 Pkr-IN-C16

Pkr-IN-C16

Cat. No.: B14761075
M. Wt: 268.30 g/mol
InChI Key: VFBGXTUGODTSPK-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of RNA-dependent Protein Kinase (PKR) and its Biological Functions

RNA-dependent protein kinase (PKR), also known as eukaryotic initiation factor 2-alpha kinase 2 (EIF2AK2), is a serine-threonine kinase encoded by the EIF2AK2 gene in humans. frontiersin.orgasm.org PKR is constitutively expressed at low levels in most mammalian tissues, and its expression can be induced by various stress-associated responses, including type I interferons, lipopolysaccharide (LPS) stimulation, and viral infections. aai.org PKR is recognized as a key component of the innate immune response, acting as both a sensor and an effector, particularly in response to viral infections. asm.orgaai.org

The activation of PKR is typically triggered by the binding of double-stranded RNA (dsRNA), a molecular pattern associated with viral replication. asm.orgmdpi.com Upon activation, PKR undergoes autophosphorylation and phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α), at serine 51. asm.orgmdpi.com Phosphorylation of eIF2α leads to a reduction in the active ternary complex required for translation initiation, resulting in a general inhibition of protein synthesis. asm.orgmdpi.com This translational shutoff is a crucial cellular defense mechanism to limit viral replication. ontosight.ai

Beyond its well-established role in antiviral defense and translational control, PKR is involved in a variety of other cellular processes. These include transcriptional control, regulation of apoptosis (programmed cell death), and cell proliferation. frontiersin.orgmdpi.com PKR can activate various signaling factors such as STAT, IRF-1, p53, JNK, p38, and NF-κB, which are central modulators of gene expression, cell growth, tumor suppression, and apoptosis. mdpi.com Research indicates that PKR plays a role in neuroinflammatory processes and can be involved in the cellular response to endoplasmic reticulum stress. frontiersin.orgwikipedia.org Furthermore, PKR has been implicated in regulating insulin (B600854) signaling and has been shown to be involved in the pathology of certain diseases, including cancer and neurodegeneration. frontiersin.orgnih.govmolbiolcell.orgnih.gov

Identification and Classification of PKR-IN-C16 as a Specific PKR Inhibitor

This compound is a synthetic organic compound classified as a specific inhibitor of RNA-dependent protein kinase (PKR). ontosight.aiguidetopharmacology.orgselleckchem.com It is an imidazolo-oxindole derivative. ontosight.ainih.govmybiosource.comsigmaaldrich.com This compound is also known by several other names, including C16, Imidazolo-oxindole PKR inhibitor C16, and GW 506033X. ontosight.aiwikipedia.orgselleckchem.commybiosource.comnih.govglpbio.com

This compound was identified as a small molecule that targets the ATP-binding site of PKR, thereby inhibiting its autophosphorylation and subsequent activation. nih.govguidetopharmacology.orgmybiosource.comsigmaaldrich.comsigmaaldrich.com This mechanism of action prevents the downstream phosphorylation of eIF2α and the resulting translational blockade that is typically induced by PKR activation. ontosight.aisigmaaldrich.comglpbio.com

Research findings have demonstrated the inhibitory potency of this compound. It has been reported to inhibit RNA-induced PKR autophosphorylation with an IC50 value of 210 nM. sigmaaldrich.comrndsystems.comtocris.com Furthermore, it has been shown to rescue the PKR-dependent translation block in vitro with an IC50 of 100 nM. sigmaaldrich.com These data highlight the effectiveness of this compound in modulating PKR activity at the molecular level.

Studies utilizing this compound have provided insights into the biological roles of PKR. For instance, in hepatocellular carcinoma (HCC) cells, this compound treatment suppressed cell proliferation in a dose-dependent manner in vitro. nih.govselleckchem.comresearchgate.net It also decreased angiogenesis in HCC tissues in vivo, which was linked to the downregulation of mRNA levels of various angiogenesis-related growth factors such as VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF. nih.govselleckchem.comresearchgate.net

In the context of neurological research, this compound has shown promising neuroprotective properties. selleckchem.comglpbio.commedchemexpress.com It has been reported to protect against neuronal cell death induced by endoplasmic reticulum stress and prevent PKR phosphorylation and caspase-3 activation induced by Amyloid β in cell models. glpbio.commedchemexpress.com In neonatal rat models of hypoxia-ischemia brain damage, this compound administration reduced infarct volume and apoptosis, which was associated with the suppression of inflammatory responses by modulating NF-κB activation. nih.gov These findings suggest that this compound can interfere with PKR-mediated pathways involved in neuroinflammation and neuronal injury.

The use of this compound in research allows for the investigation of PKR's involvement in various cellular processes and disease models, providing a tool to specifically inhibit this kinase's activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8N4OS

Molecular Weight

268.30 g/mol

IUPAC Name

(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+

InChI Key

VFBGXTUGODTSPK-FPYGCLRLSA-N

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2

Origin of Product

United States

Mechanistic Elucidation of Pkr in C16 Activity

Direct Inhibition of PKR Autophosphorylation and Kinase Activity

PKR is activated by double-stranded RNA (dsRNA) and undergoes autophosphorylation, which is essential for its kinase activity guidetopharmacology.orgdisprot.org. PKR-IN-C16 directly inhibits this process. By blocking PKR autophosphorylation, this compound prevents the kinase from becoming fully active ontosight.aiadooq.comguidetopharmacology.orgtargetmol.commerckmillipore.com. Studies have shown that this compound markedly reduces the level of phosphorylated PKR in cells medchemexpress.com.

ATP-Competitive Binding Mechanism

This compound exerts its inhibitory effect by binding to the ATP-binding site of the PKR enzyme medkoo.comadooq.comsigmaaldrich.comguidetopharmacology.orgtargetmol.commerckmillipore.comnih.gov. This ATP-competitive binding mechanism means that this compound competes with ATP for access to the active site of PKR, thereby preventing the transfer of a phosphate (B84403) group and inhibiting the kinase activity guidetopharmacology.orgnih.govresearchgate.net. This interaction blocks the autophosphorylation of PKR adooq.comguidetopharmacology.orgtargetmol.commerckmillipore.com.

Inhibitory Potency Against PKR (IC50)

The inhibitory potency of this compound against PKR has been quantified by its half-maximal inhibitory concentration (IC50). Multiple studies report that this compound inhibits PKR autophosphorylation with an IC50 value typically ranging between 186 nM and 210 nM medkoo.comadooq.comrndsystems.comtocris.comtargetmol.commerckmillipore.comfrontiersin.org.

Here is a table summarizing reported IC50 values for this compound:

TargetAssay TypeIC50 ValueReference
PKRAutophosphorylation186-210 nM medkoo.comadooq.comtargetmol.com
PKRRNA-induced autophosphorylation210 nM tocris.commerckmillipore.com
PKRIn vitro210 nM rndsystems.comresearchgate.netfrontiersin.org

Modulation of Eukaryotic Translation Initiation Factor 2α (eIF2α) Phosphorylation

One of the primary downstream targets of activated PKR is the eukaryotic translation initiation factor 2 alpha (eIF2α) ontosight.aifrontiersin.orgmdpi.com. Activated PKR phosphorylates eIF2α at serine 51, which leads to a global inhibition of protein synthesis ontosight.aifrontiersin.orgmdpi.com. This compound, by inhibiting PKR activity, prevents or reduces the phosphorylation of eIF2α ontosight.aicaymanchem.comtargetmol.comnih.govnih.govnih.gov. This action can rescue the translation blockade induced by PKR activation glpbio.commedchemexpress.comrndsystems.comtocris.comtargetmol.commerckmillipore.com. Studies have demonstrated that PKR inhibition with C16 reduces eIF2α phosphorylation in various cell types and in vivo models caymanchem.comnih.govnih.govnih.gov. For instance, intraperitoneal administration of PKR inhibitor in rats reduces phosphorylation of PKR and eIF2α in the brain caymanchem.com. Inhibition of PKR with inhibitor C16 reduced eIF2α phosphorylation induced by doxorubicin (B1662922) treatment in breast cancer cells nih.gov. C16 treatment substantially increased viral replication in a dose-dependent manner, associated with the inhibition efficacy of p-PKR and p-eIF2α nih.gov.

However, it is worth noting that the effect of C16 on eIF2α phosphorylation levels can vary depending on the context and experimental conditions frontiersin.org. While PKR is one of four kinases that phosphorylate eIF2α, other kinases like PERK, GCN2, and HRI also contribute to eIF2α phosphorylation under different stress conditions frontiersin.orgnih.govarvojournals.org. In some cases, C16 may only decrease p-eIF2α levels under extreme conditions or high concentrations frontiersin.org.

Downstream Signaling Cascade Interventions

Beyond its direct effects on PKR and eIF2α phosphorylation, this compound also modulates several downstream signaling pathways influenced by PKR. Activated PKR can regulate various cellular processes, including inflammation, apoptosis, and cell proliferation, by interacting with or activating other signaling molecules such as NF-κB, MAPK (JNK and p38), and STAT pathways medchemexpress.comcaymanchem.comsigmaaldrich.comguidetopharmacology.orgnih.govnih.govxenbase.orgnih.govnih.govfrontiersin.org.

This compound has been shown to intervene in these cascades. For example, it can prevent NF-κB activation, which is a pathway involved in inflammatory responses nih.govnih.gov. By inhibiting PKR, C16 can suppress the transcription of NF-κB target genes, thereby reducing inflammation nih.gov. This compound has also been reported to prevent the activation of caspase-3, a key执行者 of apoptosis glpbio.commedchemexpress.comcaymanchem.com. In neuroblastoma cells, it prevents phosphorylation of Fas-associated protein with a death domain (FADD), which is involved in initiating apoptosis caymanchem.com. Furthermore, C16 can influence the expression of various growth factors, impacting processes like tumor proliferation and angiogenesis selleckchem.comnih.gov. Studies in hepatocellular carcinoma cells showed that C16 treatment downregulated the mRNA levels of several growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF nih.gov.

Comprehensive Analysis of Biological Targets and Signaling Pathways

Primary Target: Protein Kinase R (PKR)

Protein Kinase R (PKR), a serine-threonine kinase, is a key cellular sensor involved in the innate antiviral immune response and other stress conditions. wikipedia.orgfrontiersin.org Upon activation by stimuli such as double-stranded RNA (dsRNA), bacterial infection, or inflammatory cytokines, PKR undergoes autophosphorylation. targetmol.comfrontiersin.orgnih.gov Activated PKR then phosphorylates its primary substrate, eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a transient inhibition of general protein synthesis. caymanchem.comfrontiersin.orgnih.govnih.gov This translational control is a crucial antiviral strategy. frontiersin.orgnih.gov Beyond its role in translation, activated PKR also influences diverse downstream events, including the activation of inflammasomes, transcription factors, and pathways involved in apoptosis and inflammation. frontiersin.orgnih.gov

Pkr-IN-C16 functions by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation and inhibiting its activity. mybiosource.comcaymanchem.comtargetmol.com Studies have shown that this compound can effectively inhibit PKR function in vivo. wikipedia.org Inhibition of PKR by this compound has been demonstrated to prevent the translation blockade induced by PKR in primary neuronal cultures. targetmol.commedchemexpress.com

Regulation of Key Inflammatory and Immune Pathways

This compound has been shown to modulate several key inflammatory and immune pathways, primarily through its inhibitory effect on PKR.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The NF-κB pathway is a critical regulator of inflammatory and immune responses. PKR has been implicated in the activation of the NF-κB pathway. frontiersin.orgaai.orgfrontiersin.org PKR can activate NF-κB by interacting with the IKK complex or by inducing phosphorylation of IκBα, which leads to its degradation and allows NF-κB to translocate to the nucleus. nih.govaai.orgfrontiersin.org

This compound has been found to prevent NF-κB activation in various models. Studies in LPS-challenged renal tissue and neonatal rat models of hypoxia-ischemia brain damage have shown that this compound treatment suppresses NF-κB activation. nih.govnih.gov This inhibition of NF-κB activation by this compound is hypothesized to contribute to the reduction of inflammatory responses. nih.gov

NLR Family Pyrin Domain-Containing 3 (NLRP3) Inflammasome and Pyroptosis Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response and the induction of pyroptosis, a form of programmed cell death characterized by inflammation. researchgate.netkarger.comdovepress.com Emerging evidence suggests that PKR mediates NLRP3 activation. nih.govresearchgate.net

This compound has been shown to significantly inhibit the NLRP3 inflammasome and pyroptosis. Studies have demonstrated that this compound treatment decreases the expression of components of the NLRP3 inflammasome, such as NLRP3, ASC, and caspase-1, and reduces levels of inflammatory cytokines like IL-1β and IL-18, which are processed by the inflammasome. nih.govresearchgate.netkarger.comnih.gov This inhibitory effect on the NLRP3 inflammasome and pyroptosis is considered a mechanism by which this compound attenuates inflammation and tissue injury. nih.govresearchgate.netnih.gov

Cytokine Expression Regulation (e.g., IL-1β, TNF-α, IL-6, IL-10)

PKR is involved in regulating the expression of a wide range of cytokines. nih.gov Inhibition of PKR by this compound has been shown to significantly impact the production of various pro-inflammatory and anti-inflammatory cytokines.

Studies have consistently shown that this compound treatment reduces the expression and levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models, including LPS-induced acute kidney injury and neonatal hypoxia-ischemia brain damage. frontiersin.orgnih.govnih.govresearchgate.net For example, in LPS-challenged renal tissue, this compound suppressed the renal expression of TNFα, IL-1β, and IL-6. nih.gov In neonatal rats with hypoxia-ischemia brain damage, this compound administration reduced the mRNA expression levels of TNF-α, IL-6, and IL-1β in brain tissues. frontiersin.orgnih.gov Additionally, some studies have reported that this compound can increase the levels of the anti-inflammatory cytokine IL-10. frontiersin.org

Research Findings on Cytokine Regulation by this compound:

ModelCytokineEffect of this compound TreatmentSource
LPS-induced Acute Kidney Injury (Renal Tissue)TNF-αSuppressed expression nih.gov
IL-1βSuppressed expression nih.gov
IL-6Suppressed expression nih.gov
Neonatal Hypoxia-Ischemia Brain Damage (Brain Tissue)TNF-αReduced mRNA expression frontiersin.orgnih.gov
IL-6Reduced mRNA expression frontiersin.orgnih.gov
IL-1βReduced mRNA expression frontiersin.orgnih.gov
Acute Excitotoxic Rat ModelIL-1βReduced levels selleckchem.comfrontiersin.orgresearchgate.net
IL-10Increased levels frontiersin.org

Interplay with Apoptotic and Cell Survival Pathways

PKR plays a role in regulating apoptosis and cell survival pathways. frontiersin.orgnih.gov Activated PKR can induce apoptosis through both eIF2α-dependent and independent mechanisms. frontiersin.org

Caspase Cascade Modulation (e.g., Caspase-3, Caspase-8, Caspase-9)

The caspase cascade is a central executioner of apoptosis. PKR has been shown to contribute to the activation of caspases, including caspase-3, caspase-8, and caspase-9. frontiersin.org

This compound has demonstrated effects on caspase activity and apoptosis. Studies have indicated that this compound can prevent the activation of caspase-3 induced by certain stimuli, such as Amyloid β in SH-SY5Y cells. medchemexpress.com In an acute excitotoxic rat model, this compound treatment reduced levels of cleaved caspase-3, a marker of apoptosis. frontiersin.orgresearchgate.net Additionally, this compound has been reported to prevent phosphorylation of Fas-associated protein with a death domain (FADD), which is involved in FADD-dependent activation of caspases and apoptosis. caymanchem.com While this compound can impact caspase-dependent pathways, some research also suggests PKR's involvement in caspase-independent neuronal cell death pathways, potentially involving apoptosis-inducing factor (AIF) translocation, which can be suppressed by PKR inhibition. psu.edu

Research Findings on Caspase Modulation and Apoptosis by this compound:

ModelTarget/MarkerEffect of this compound TreatmentCaspase DependenceSource
SH-SY5Y cells (Amyloid β-induced)Caspase-3 activationPrevents activationNot specified medchemexpress.com
Acute Excitotoxic Rat ModelCleaved Caspase-3Reduced levelsImplicated frontiersin.orgresearchgate.net
Human Neuroblastoma Cells (ER stress)Cell damage/apoptosisProtects against cell damageNot specified caymanchem.comtargetmol.com
PC-12 Neuronal Cells (Satratoxin G-induced)ApoptosisSuppressed apoptosisCaspase-independent psu.edu
AIF translocationBlocked translocationCaspase-independent psu.edu
HeLa cells (plitidepsin-promoted)Caspase-8 activationSuppressed activationCaspase-dependent csic.es
PARP processingDecreaseImplicated csic.es

Bcl-2 Family Protein Expression

Studies indicate that this compound can influence the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. Hypoxia has been shown to suppress levels of Bcl-2, an anti-apoptotic protein. Treatment with this compound has been observed to prevent this suppression, suggesting a role in maintaining anti-apoptotic protein levels under certain stress conditions nih.gov, tandfonline.com. Furthermore, CHOP, a downstream target regulated by eIF2α phosphorylation (a process influenced by PKR), is known to inhibit Bcl-2 expression mdpi.com. By inhibiting PKR and consequently affecting eIF2α phosphorylation, this compound may indirectly modulate Bcl-2 expression through this pathway.

Influence on Angiogenesis-Related Signaling

This compound has demonstrated a notable influence on signaling pathways that regulate angiogenesis, the formation of new blood vessels. This impact is significantly mediated through the modulation of growth factor expression.

Multiple in vitro studies have shown that this compound treatment leads to a significant decrease in the transcript levels of several key angiogenesis-related growth factors. These include Vascular Endothelial Growth Factor A (VEGF-A), Vascular Endothelial Growth Factor B (VEGF-B), Platelet-Derived Growth Factor A (PDGF-A), Platelet-Derived Growth Factor B (PDGF-B), Fibroblast Growth Factor-2 (FGF-2), Epidermal Growth Factor (EGF), and Hepatocyte Growth Factor (HGF) selleckchem.com, frontiersin.org, researchgate.net, nih.gov, selleckchem.com, selleckchem.com, nih.gov. This downregulation of growth factor mRNA levels by this compound contributes to its ability to block tumor cell growth and suppress angiogenesis in experimental models, such as hepatocellular carcinoma (HCC) cells selleckchem.com, frontiersin.org, researchgate.net, nih.gov, researchgate.net, nih.gov. The reduction in PDGF transcript levels, in particular, has been highlighted as remarkable in some studies nih.gov.

Below is a summary of the impact of this compound on the transcriptional regulation of these growth factors:

Growth FactorEffect of this compound on Transcript Levels
VEGF-ASignificantly decreased
VEGF-BSignificantly decreased
PDGF-ASignificantly decreased
PDGF-BSignificantly decreased
FGF-2Significantly decreased
EGFSignificantly decreased
HGFSignificantly decreased

Impact on Stress Response Pathways

This compound influences several cellular stress response pathways, playing a protective or modulatory role in conditions of cellular insult.

This compound has shown protective effects against neuronal cell death induced by endoplasmic reticulum (ER) stress in SH-SY5Y cells medchemexpress.com, glpbio.com, medchemexpress.com. PKR, the primary target of this compound, is known to be activated by ER stress inducers such as tunicamycin (B1663573) and thapsigargin (B1683126) nih.gov. PKR activation contributes to the cellular response to ER stress by phosphorylating eIF2α, which leads to a global reduction in protein translation, helping to relieve the unfolded protein load in the ER nih.gov. Studies have demonstrated that this compound can suppress tunicamycin-mediated ER stress in pancreatic beta cells nih.gov. Additionally, C16 has been reported to reduce LPS-induced ER stress markers in the hippocampus researchgate.net.

This compound plays a role in modulating the oxidative stress response. It has been shown to attenuate oxidative stress induced by high fructose (B13574) in renal epithelial cells researchgate.net. Furthermore, this compound prevents hypoxia-induced oxidative stress in retinal ganglion cells (RGCs) nih.gov, tandfonline.com. Research indicates that PKR activation can induce oxidative stress researchgate.net, nih.gov, and conversely, oxidative stress can lead to PKR activation frontiersin.org. This compound's ability to suppress PKR activity contributes to its protective effects against increased reactive oxygen species (ROS) generation observed under conditions of oxidative stress nih.gov, researchgate.net, tandfonline.com.

The Integrated Stress Response (ISR) is a conserved pathway activated by various stresses, converging on the phosphorylation of eIF2α by four kinases: PERK, GCN2, PKR, and HRI researchgate.net, frontiersin.org, tandfonline.com, nih.gov. This compound is recognized as a specific inhibitor of PKR, one of these key ISR kinases frontiersin.org, tandfonline.com. The ISR typically results in a general attenuation of protein synthesis and the selective translation of certain mRNAs, such as ATF4, to promote cellular adaptation and restore homeostasis researchgate.net, frontiersin.org. Interestingly, while this compound inhibits PKR, some studies have observed that at micromolar concentrations, C16 can also activate GCN2, another kinase within the ISR pathway researchgate.net, nih.gov. This suggests a complex interplay of this compound within the broader integrated stress response network.

Oxidative Stress Response

Modulation of Other Kinases and Signaling Hubs

While primarily recognized for its inhibitory effect on PKR, this compound and the role of PKR itself extend to influencing several other crucial signaling molecules and pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, JNK1)

PKR, the main target of this compound, is known to modulate various MAPK pathways, including p38 and JNK nih.govnih.govfrontiersin.org. PKR stimulates proinflammatory signaling mediated by MAPKs through the phosphorylation and activation of p38 and JNK nih.gov. Research indicates that PKR-deficient cells exhibit decreased activation of p38 MAPK nih.gov. Furthermore, PKR has been shown to upregulate the activities of c-Fos and c-Jun, which occurs through the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal protein kinase (JNK1), respectively nih.govresearchgate.net. This modulation of ERK1/2 and JNK1 by PKR has been linked to increased hepatocellular carcinoma (HCC) cell proliferation nih.govresearchgate.net. PKR's activation of JNK can be mediated by MAPK kinase (MKK)4 or MKK7 frontiersin.org. Studies involving abortive HIV-1 RNAs have demonstrated that PKR activation triggers inflammasome activation via the generation of reactive oxygen species (ROS) and the involvement of MAP kinases ERK1/2, JNK, and p38 d-nb.info. Inhibition of PKR has been shown to prevent the binding of NF-κB to DNA and impair the downstream activation of ERK1/2 in treated monocytes frontiersin.org. Separately, this compound itself has been reported to modulate the activity of Jun N-terminal kinases (JNKs) and p38 MAP kinases in neurons, described as a PKR-independent mechanism slideshare.net.

Pathway ComponentRelationship with PKRReported Effect of this compound (C16)Relevant Studies
p38 MAPKModulated by PKR, Activated by PKR, Decreased activation in PKR-deficient cells nih.govnih.govfrontiersin.orgModulates activity in neurons (PKR-independent) slideshare.net nih.govnih.govfrontiersin.orgslideshare.net
JNK1Modulated by PKR, Activated by PKR, Activation via MKK4/MKK7 nih.govnih.govfrontiersin.orgModulates activity in neurons (PKR-independent) slideshare.net nih.govnih.govfrontiersin.orgslideshare.net
ERK1/2Activated by PKR nih.govresearchgate.netDownstream activation impaired by PKR inhibition frontiersin.org nih.govfrontiersin.orgresearchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT1, STAT3)

PKR is involved in modulating STAT pathways nih.gov. Research indicates that PKR plays a role in interferon (IFN) and double-stranded RNA (dsRNA) signaling pathways by modulating the function of Signal Transducer and Activator of Transcription 1 (STAT1) embopress.org. PKR has been shown to associate with STAT1 in both mouse and human cells embopress.org. This association is not a kinase-substrate interaction and does not depend on the enzymatic activity of PKR, but it does require the dsRNA-binding domain of PKR embopress.org. Interestingly, in response to IFNs or dsRNA, there is a concomitant decrease in the interaction between PKR and STAT1 and an increase in STAT1 DNA binding embopress.org. Non-phosphorylated STAT1 has the capacity to associate with tyrosine-phosphorylated STAT1 and STAT2, forming transcriptionally active homodimers and heterodimers, and can also form heterodimers with non-phosphorylated STAT3 embopress.org. The PKR-eIF2α pathway is recognized as an important inducer of autophagy, and STAT3 has been shown to inactivate this pathway by binding to PKR and inhibiting eIF2α phosphorylation frontiersin.org. PKR can also contribute to the downregulation of hypoxia-inducible factor 1α (HIF-1α) transcription under hypoxic conditions through PKR-regulated activation of T-cell protein tyrosine phosphatase, which subsequently suppresses STAT3 . Upstream signals like IFN-α and -β trigger the phosphorylation of JAK1 and TYK2, leading to the recruitment of STAT1 and STAT2 frontiersin.org. Interleukin (IL)-6 and IL-11 activate STAT1 and STAT3 via JAK1, JAK2, and TYK2 frontiersin.org. Furthermore, STAT proteins can be directly activated independently of JAK pathways by factors such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and mitogen-activated protein kinase (MAPK) frontiersin.org.

Pathway ComponentRelationship with PKRReported Effect of this compound (C16)Relevant Studies
STAT1Modulated by PKR, Associates with PKR, Function modulated by PKR nih.govembopress.orgNot directly reported, but PKR inhibition would impact pathways involving PKR-STAT1 interaction. nih.govembopress.org
STAT3Can be inactivated by STAT3 binding to PKR, Suppressed by PKR-regulated pathway frontiersin.orgNot directly reported, but PKR inhibition would impact pathways involving PKR and STAT3. frontiersin.org

General Control Non-Derepressible 2 Kinase (GCN2) Activation

Studies have indicated that this compound (C16) activates General Control Non-Derepressible 2 Kinase (GCN2) nih.govresearchgate.net. This finding is part of a broader observation that ATP-competitive inhibitors targeting various kinases, including this compound as a PKR inhibitor, can activate GCN2 at micromolar concentrations nih.govresearchgate.net. This activation is attributed to an allosteric mechanism that increases GCN2's affinity for ATP nih.gov. PKR and GCN2 are two of the four kinases that play a role in regulating protein synthesis through the eukaryotic initiation factor 2 alpha (eIF2α) pathway, which is central to the integrated stress response (ISR) nih.govasm.orgembopress.org. While PKR was observed to be activated during Porcine Hemagglutinating Encephalomyelitis Virus (PHEV) infection, GCN2 was not activated in that specific context asm.org.

KinaseRelationship with this compound (C16)Mechanism of Activation by C16Relevant Studies
GCN2Activated by C16 nih.govresearchgate.netAllosterically increases ATP affinity nih.gov nih.govresearchgate.net

Cyclin-Dependent Kinases (CDK2, CDK5) Activity

This compound (C16) has been shown to affect the activity of cyclin-dependent kinases CDK2 and CDK5 nih.govnih.govresearchgate.net. The inhibition of certain CDKs, including CDK1, CDK2, and CDK5, along with glycogen (B147801) synthase kinases GSK3α and GSK3β, has been suggested to contribute to the neuroprotective properties observed with C16 treatment tandfonline.com. The influence of C16 on the activity of CDK2 and CDK5 could potentially play a role in its antiviral activity nih.govnih.gov. However, research involving siRNA-mediated knock-down of cyclin A2, an activator of CDK2, resulted in only a partial reduction in viral multiplication compared to the effect of C16 treatment, suggesting that other mechanisms are also involved in C16's antiviral effects nih.govnih.gov. In neuronal contexts, C16 has been reported to modulate the activity of several CDKs, including CDK2 and CDK5 slideshare.net.

KinaseReported Effect of this compound (C16)Potential ContributionRelevant Studies
CDK2Activity is affected/modulated slideshare.netnih.govnih.govresearchgate.netContributes to antiviral activity, contributes to neuroprotection nih.govnih.govtandfonline.com slideshare.netnih.govnih.govresearchgate.nettandfonline.com
CDK5Activity is affected/modulated slideshare.netnih.govnih.govresearchgate.netContributes to antiviral activity, contributes to neuroprotection nih.govnih.govtandfonline.com slideshare.netnih.govnih.govresearchgate.nettandfonline.com

Interconnection with Metabolic Pathways (e.g., Insulin (B600854) Signaling)

PKR serves as a critical signaling mediator that interacts with insulin signaling pathways researchgate.net. Elevated levels of PKR have been observed in metabolic conditions, where it mediates metabolic signaling and inflammation researchgate.net. Activation of PKR has been shown to induce insulin resistance in peripheral tissues nih.govnih.gov. PKR can inhibit insulin signaling through direct serine phosphorylation of Insulin Receptor Substrate 1 (IRS1) or indirectly through JNK researchgate.net. In HepG2 liver cells, ceramide-activated PKR has been found to interfere with insulin signaling by phosphorylating IRS1 on a serine residue in an IKK/JNK-dependent manner, which prevents IRS1 from associating with PI3K researchgate.net. Inhibition of PKR has been demonstrated to reduce stress-induced JNK activation and IRS1 serine phosphorylation researchgate.net. PKR is also known to directly target and modify the insulin receptor, thereby inhibiting insulin action researchgate.net. Furthermore, PKR interacts with IRS2 through Foxo1 researchgate.net. An imidazolo-oxindole derivative structurally related to C16, known as imoxin (which is also a name used for C16), has shown promise in improving glucose homeostasis in obese diabetic mice slideshare.netnih.govresearchgate.netnih.gov. PKR activation has been linked to the disruption of insulin signaling nih.gov. Treatment with a PKR inhibitor has been shown to subdue palmitic acid-mediated suppression of insulin secretion through a mechanism related to ER stress nih.gov. High glucose levels can impair insulin signaling by activating the PKR pathway nih.gov. Increased phosphorylation of eIF2α, a downstream target of PKR, is a hallmark associated with obesity and diabetes-related insulin resistance nih.gov. Under conditions of metabolic stress, PKR interacts with TAR RNA-binding protein (TRBP), leading to PKR activation and subsequent JNK activation nih.gov. PKR has also been reported to inhibit pancreatic β-cell proliferation nih.gov. Interestingly, insulin treatment has been observed to elevate PKR phosphorylation on tyrosine residues while inhibiting poly I:C-induced phosphorylation on threonine residues nih.gov. The ceramide species C16:0 is implicated in insulin resistance, and PKR is suggested to be involved in the long-term effects of ceramides (B1148491) on IRS1 gubra.dk.

Pathway/ComponentRelationship with PKRReported Effect of this compound (C16)Relevant Studies
Insulin SignalingInteracts with PKR, Inhibited by PKR activation, Disrupted by PKR activation nih.govresearchgate.netnih.govPKR inhibition can improve insulin secretion and glucose homeostasis (via imoxin/C16) slideshare.netnih.gov slideshare.netnih.govresearchgate.netnih.govgubra.dk
IRS1Directly phosphorylated by PKR, Phosphorylation leads to inhibition of insulin signaling researchgate.netPhosphorylation reduced by PKR inhibition researchgate.net researchgate.netgubra.dk
IRS2Interacts via Foxo1 researchgate.netNot directly reported for C16 researchgate.net
JNKActivated by PKR, Involved in PKR-mediated IRS1 phosphorylation nih.govresearchgate.netActivation reduced by PKR inhibition researchgate.net nih.govresearchgate.net
Glucose HomeostasisAffected by PKR activity slideshare.netnih.govnih.govImproved by imoxin (C16) slideshare.net slideshare.netnih.govnih.gov
Pancreatic β-cell proliferationInhibited by PKR nih.govNot directly reported for C16 nih.gov

Preclinical in Vitro Investigations of Pkr in C16 Efficacy

Observed Cellular Responses

In vitro research has demonstrated that PKR-IN-C16 elicits several key cellular responses, highlighting its potential therapeutic relevance in various conditions characterized by aberrant PKR activity.

Suppression of Cell Proliferation

This compound has been shown to suppress the proliferation of certain cancer cells in a dose-dependent manner in vitro. Studies using hepatocellular carcinoma (HCC) cell lines, such as Huh7 cells, have demonstrated this effect selleckchem.comselleckchem.comresearchgate.netnih.gov. In these studies, cell viability was quantified using assays like the MTS assay after treatment with varying concentrations of this compound, typically ranging from 500 to 3000 nM selleckchem.comselleckchem.com. The suppression of proliferation correlates with a decrease in the phosphorylation of PKR nih.gov.

More recently, this compound has also been shown to suppress the proliferation of colorectal cancer (CRC) cells, including HCT116 and HT29 cell lines, in a dose-dependent manner in vitro nih.govnih.gov. Treatment with C16 at concentrations such as 100, 500, 1000, and 2000 nM demonstrated this effect nih.gov. This suppression is associated with the regulation of the cell cycle, specifically inducing G1 arrest, and an increase in the expression of the p21 protein nih.govnih.gov.

Here is a representative data table illustrating the effect of this compound on cell proliferation:

Cell LineConcentration Range (nM)Observed Effect on ProliferationReference
Huh7 (HCC)500–3000Dose-dependent suppression selleckchem.comselleckchem.comresearchgate.netnih.gov
HCT116 (CRC)100–2000Dose-dependent suppression nih.govnih.gov
HT29 (CRC)100–2000Dose-dependent suppression nih.govnih.gov

Protection Against Neuronal Cell Death

This compound exhibits protective effects against neuronal cell death induced by various insults in vitro. It has been shown to protect SH-SY5Y cells, a human neuroblastoma cell line, against cell damage triggered by endoplasmic reticulum (ER) stress induced by tunicamycin (B1663573) glpbio.comtargetmol.commedchemexpress.com. Concentrations of 0.1 or 0.3 µM of this compound for 24 hours have shown protective effects against ER stress-induced neuronal cell death in SH-SY5Y cells glpbio.commedchemexpress.com. Furthermore, this compound (at concentrations ranging from 1 to 1000 nM for 4 hours) has been shown to prevent the activation of caspase-3 induced by Amyloid β in SH-SY5Y cells, indicating a protective effect against Amyloid β-induced neuronal death glpbio.commedchemexpress.commedchemexpress.com. Studies in primary neuronal cultures have also indicated the neuroprotective properties of this compound glpbio.commedchemexpress.com.

Attenuation of Inflammatory Cytokine Release

This compound has demonstrated the ability to attenuate the release of inflammatory cytokines in various in vitro models. It decreases the release of inflammatory cytokines induced by Amyloid β42 in neuronal cultures rndsystems.comtocris.com. In human hepatic stellate cells (LX-2 cells) stimulated with lipopolysaccharide (LPS), treatment with this compound resulted in the dose-dependent downregulation of mRNA levels of inflammatory cytokines including IL-6, MCP-1, and IL-1β plos.org. The protein level of MCP-1 was also confirmed to be downregulated by this compound in the presence of LPS stimulation plos.org. PKR inhibition has also been shown to decrease inflammation in macrophages and retinal endothelial cells in vitro nih.govresearchgate.net.

Here is a representative data table summarizing the effect of this compound on inflammatory cytokine mRNA levels in LPS-stimulated LX-2 cells:

Cytokine mRNAEffect of this compound (Dose-dependent)StimulusCell LineReference
IL-6DownregulationLPSLX-2 plos.org
MCP-1DownregulationLPSLX-2 plos.org
IL-1βDownregulationLPSLX-2 plos.org

Inhibition of Angiogenic Processes

In vitro studies have indicated that this compound can inhibit angiogenic processes. In hepatocellular carcinoma (HCC) cells, this compound significantly decreased the transcript levels of various angiogenesis-related growth factors, including vascular endothelial growth factor-A (VEGF-A), vascular endothelial growth factor-B (VEGF-B), platelet-derived growth factor-A (PDGF-A), platelet-derived growth factor-B (PDGF-B), fibroblast growth factor-2 (FGF-2), epidermal growth factor (EGF), and hepatocyte growth factor (HGF) selleckchem.comselleckchem.comresearchgate.netnih.gov. This reduction in growth factor mRNA levels suggests that this compound blocks tumor cell growth and angiogenesis by affecting the expression of these factors selleckchem.comselleckchem.comresearchgate.netnih.gov. PKR inhibition has also been shown to reverse palmitate-induced senescence in human umbilical vein endothelial cells (HUVECs), which is related to aging and potentially angiogenic processes frontiersin.org.

Reversal of Translation Blockade

PKR is known to inhibit protein synthesis by phosphorylating eukaryotic translation initiation factor-2α (eIF2α) plos.orgnih.govfrontiersin.org. This compound is able to unlock the translation blockade induced by PKR in primary neuronal cultures glpbio.comtargetmol.commedchemexpress.commedchemexpress.com. By inhibiting PKR, this compound prevents the phosphorylation of eIF2α, thereby allowing for the resumption of protein translation nih.gov. This reversal of translation blockade is a key mechanism by which PKR inhibitors exert their cellular effects. Studies have shown that this compound prevents PKR activation, which is evident as autophosphorylation, upon binding to certain RNA structures, and inhibiting PKR signaling with C16 enhanced viral translation in specific contexts, indicating PKR's role in downregulating translation nih.gov.

Mitigation of Cellular Stress Responses (e.g., ER Stress, Oxidative Stress)

PKR activation is linked to various cellular stress responses, including ER stress and oxidative stress nih.gov. This compound has been shown to mitigate some of these responses in vitro. As mentioned earlier, it protects human neuroblastoma cells against cell damage triggered by tunicamycin-mediated endoplasmic reticulum stress glpbio.comtargetmol.commedchemexpress.com. While direct in vitro evidence specifically detailing this compound's mitigation of oxidative stress in the provided sources is limited, PKR is known to be activated by oxidative stress nih.gov. The ability of this compound to inhibit PKR suggests it could indirectly influence pathways modulated by PKR activation during oxidative stress. Furthermore, this compound has been found to activate GCN2, another kinase involved in the integrated stress response (ISR), which mediates adaptive responses to diverse stressors nih.govresearchgate.net. The ISR pathway regulates protein synthesis in response to internal or external stresses researchgate.net.

Modulation of Gene Expression (e.g., Growth Factors, Inflammatory Mediators)

Preclinical studies have demonstrated that this compound can modulate the expression of various genes, particularly those involved in inflammation and angiogenesis. In a neonatal rat model of hypoxia-ischemia, C16 administration significantly reduced the mRNA expression levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β nih.govmedscimonit.com. This effect was observed at different time points post-hypoxia, with significant reductions compared to the hypoxia-ischemia group nih.gov.

Effect of C16 on Pro-inflammatory Cytokine mRNA Expression in Neonatal Rat Brain (Hypoxia-Ischemia Model)
CytokineTime Point Post-HypoxiaC16 Group vs. HI Group
IL-1β6 hP<0.05
IL-624 hP<0.01
TNF-α24 hP<0.05

Note: Data extracted from search result nih.gov. P-values indicate statistical significance of the difference in mRNA expression levels between the C16-treated group and the hypoxia-ischemia (HI) group.

Furthermore, studies in LX-2 cells treated with LPS and this compound showed a dose-dependent down-regulation of IL-6, MCP-1, and IL-1β mRNA. The down-regulation of MCP-1 protein was also confirmed in these cells following LPS stimulation and C16 treatment researchgate.net.

In the context of hepatocellular carcinoma (HCC) cells (Huh7 cell line), this compound has been shown to decrease the transcript levels of several angiogenesis-related growth factors. These include vascular endothelial growth factor-A and factor-B, platelet-derived growth factor-A and factor-B, fibroblast growth factor-2, epidermal growth factor, and hepatocyte growth factor. This suggests that this compound may block tumor cell growth and angiogenesis by reducing the mRNA levels of these growth factors selleckchem.com.

PKR activation has also been correlated with transforming growth factor beta (TGF-β) immune suppressive signaling in both human and preclinical models bmj.com. This indicates that inhibiting PKR with compounds like C16 could potentially influence TGF-β expression, thereby impacting immune responses.

Impact on Viral Replication Processes

PKR is a key component of the host's antiviral response, primarily by inhibiting protein synthesis upon activation by double-stranded RNA (dsRNA), a common feature of viral replication ontosight.aipnas.orgfrontiersin.org. However, the impact of PKR inhibition by compounds like C16 on viral replication can vary depending on the specific virus and cellular context.

This compound has demonstrated antiviral activity against certain viruses. In A549 cells, C16 has shown anti-viral activity against hemorrhagic viruses of mammarenaviruses, such as Lassa and Junin viruses wikipedia.org. Studies investigating the effect of pharmacological inhibition of PKR activation on Lymphocytic choriomeningitis virus (LCMV) multiplication using C16 showed a dose-dependent inhibitory effect on LCMV multiplication in WT A549 cells nih.gov. This supports a role for PKR in LCMV multiplication and suggests PKR activation as a potential target for antiviral drugs against human pathogenic mammarenaviruses nih.gov. Similarly, C16 exhibited a dose-dependent inhibitory effect on the multiplication of Lassa virus (LASV) nih.gov.

Effect of C16 on LCMV Multiplication in A549 Cells
CompoundEffect on LCMV MultiplicationEC50CC50
C16Dose-dependent inhibition0.177 μM> 20 μM
C22 (inactive control)No significant effect> 20 μM> 20 μM

Note: Data extracted from search result nih.gov. EC50 represents the half maximal effective concentration, and CC50 represents the half maximal cytotoxic concentration.

Conversely, in the case of Infectious pancreatic necrosis virus (IPNV), studies using the PKR inhibitor C16 suggested that IPNV might utilize PKR activation to promote its replication in infected cells nih.gov. Pre-treatment with C16 before IPNV infection resulted in decreased virus titers, both extra- and intracellularly, along with a reduction in cells with compromised membranes in IPNV-permissive cell lines nih.gov. This indicates a pro-viral role for PKR activation in IPNV infection nih.gov.

Some research suggests that C16 might facilitate viral replication in certain cell types, such as tumor-associated macrophages, by selectively inhibiting the phosphorylation of STAT-1 and 3, thereby increasing viral dissemination researchgate.net.

Preclinical in Vivo Efficacy Studies of Pkr in C16

Relevant Animal Models Employed

Various animal models have been utilized to evaluate the in vivo effects of PKR-IN-C16, reflecting the compound's potential application in different disease contexts.

Neuroinflammation and Neurodegeneration Models

Several rodent models designed to mimic aspects of neuroinflammation and neurodegeneration have been employed to study the effects of this compound. These include models of acute excitotoxic injury and hypoxia-ischemia.

Excitotoxic Rat Model: Unilateral striatal injection of quinolinic acid (QA) in normotensive rats has been used to induce acute excitotoxicity with a significant neuroinflammatory component glpbio.comselleckchem.comnih.gov. This model allows for the assessment of neuronal loss and inflammatory responses in the brain.

Neonatal Hypoxia-Ischemia Rat Model: Postnatal day 7 (P7) rats subjected to hypoxia-ischemia are utilized to model brain damage in neonates, which contributes to neurological dysfunction nih.gov. This model is relevant for evaluating neuroprotective strategies in the context of perinatal brain injury.

Alzheimer's Disease Models: While direct in vivo studies using this compound in established Alzheimer's disease animal models were not prominently detailed in the search results, the compound's effects on amyloid-beta induced caspase-3 activation in cell lines and the known involvement of activated PKR in AD pathogenesis in mouse models and human samples suggest relevance medchemexpress.comglpbio.commedchemexpress.comfrontiersin.org. Studies have shown that PKR inhibition can reduce Aβ-induced apoptosis in vitro and that activated PKR is found in the brains of AD models and patients medchemexpress.comglpbio.commedchemexpress.comfrontiersin.org.

Cancer Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to assess the in vivo anti-tumor effects of this compound.

Hepatocellular Carcinoma (HCC) Xenograft Model: Immunodeficient mice (e.g., BALB/c-nu/nu mice) inoculated subcutaneously with human HCC cell lines (e.g., Huh7 cells) serve as a model to evaluate the compound's impact on tumor growth and angiogenesis in vivo researchgate.netnih.govnii.ac.jp.

Nephropathy Models

Specific models have been developed to study kidney diseases, including those associated with viral infections.

HIV-Associated Nephropathy (HIVAN) Transgenic Mice: The Tg26 transgenic mouse model, which expresses HIV regulatory and accessory genes, is used to recapitulate features of HIVAN in humans, including albuminuria and renal function decline elifesciences.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org. This model is valuable for investigating interventions targeting kidney injury in the context of HIV.

Sepsis-Induced Acute Kidney Injury Models

Models simulating sepsis-induced kidney damage have been employed to explore the protective effects of this compound.

LPS-Induced AKI Mouse Model: C57BL/6J mice injected with lipopolysaccharide (LPS) are used to induce acute kidney injury (AKI) that mimics aspects of sepsis-induced renal damage and inflammation nih.govnih.gov.

Observed Biological Outcomes and Pathological Reversal

Studies in these animal models have revealed significant biological outcomes and the reversal of certain pathological features upon administration of this compound.

Neuroprotective Effects and Neuronal Preservation

This compound has demonstrated promising neuroprotective properties in various models of brain injury.

In the quinolinic acid-induced acute excitotoxic rat model, this compound treatment led to a reduction in neuronal loss and a decrease in the number of cleaved caspase-3 positive neurons, indicating a prevention of apoptosis selleckchem.comselleckchem.comnih.gov. Macroscopic and microscopic examination of cerebral tissue showed better tissue integrity in treated rats compared to vehicle-treated controls selleckchem.comnih.gov. Furthermore, this compound prevented a robust increase in IL-1β levels on the contralateral side in this model, demonstrating an anti-inflammatory effect selleckchem.comselleckchem.comnih.gov.

In the neonatal hypoxia-ischemia rat model, administration of this compound reduced infarct volume and the apoptosis ratio after the insult nih.gov. The compound also reduced the mRNA expression of proinflammatory cytokines, including TNF-α, IL-1β, and IL-6, partly by inhibiting NF-κB activation nih.gov.

While in vivo AD model data with this compound specifically were not detailed, in vitro studies showed that this compound prevented PKR phosphorylation and caspase-3 activation induced by Amyloid β in SH-SY5Y cells medchemexpress.comglpbio.commedchemexpress.com. This suggests a potential mechanism for neuroprotection in AD-related pathology.

Here is a summary of observed outcomes in neuroinflammation and neurodegeneration models:

Animal ModelObserved Outcome (this compound Treatment)Reference(s)
Quinolinic acid-induced excitotoxic ratDecreased neuronal loss (47%), reduced cleaved caspase-3 positive neurons (37%), prevented increase of IL-1β (97% inhibition), preserved tissue integrity. selleckchem.comselleckchem.comnih.gov
Neonatal hypoxia-ischemia ratReduced infarct volume, decreased apoptosis ratio, reduced mRNA expression of TNF-α, IL-1β, and IL-6. nih.gov
Amyloid β-induced toxicity (in vitro)Prevented PKR phosphorylation, prevented caspase-3 activation. medchemexpress.comglpbio.commedchemexpress.com

In cancer xenograft models, specifically the hepatocellular carcinoma model, this compound suppressed the growth of HCC cells in vivo and decreased angiogenesis in the tumor tissue researchgate.netnih.gov. This was associated with a decrease in mRNA levels of several angiogenesis-related growth factors researchgate.netnih.gov.

In the Tg26 mouse model of HIV-associated nephropathy, PKR inhibition by C16 ameliorated the kidney phenotype, leading to lower serum creatinine (B1669602), reduced albuminuria, and reduced urinary excretion of the kidney injury marker neutrophil gelatinase-associated lipocalin (NGAL) elifesciences.orgbiorxiv.orgnih.govelifesciences.orgelifesciences.org. Histological analysis showed less glomerulosclerosis, reduced microtubular dilatation, and decreased fibrosis extent in treated mice elifesciences.org. C16 treatment also rescued the downregulation of mitochondrial-expressed genes observed in the kidneys of Tg26 mice and reversed the decrease in respiratory capacity in tubule and glomerular preparations nih.govelifesciences.orgelifesciences.org.

In the LPS-induced AKI mouse model, this compound significantly attenuated sepsis-induced AKI, improved renal function, and ameliorated the renal inflammatory response nih.govnih.gov. Mechanistically, C16 prevented NF-κB activation, suppressed the PKR/eIF2α signaling pathway, and inhibited pyroptosis in the kidney nih.govnih.gov.

Reduction of Neuroinflammation and Brain Lesions

This compound has demonstrated neuroprotective properties and the ability to rescue acute brain lesions in preclinical models. glpbio.comselleckchem.com In an acute excitotoxic rat model induced by quinolinic acid (QA), this compound prevented PKR-induced neuronal loss and reduced the inflammatory response. glpbio.comselleckchem.comselleckchem.com Specifically, treatment with this compound decreased neuronal loss by 47% and the number of positive cleaved caspase-3 neurons by 37% in QA-injected rats. selleckchem.comselleckchem.com Macroscopic and microscopic examination of cerebral tissue in this model revealed that tissue integrity was more preserved with this compound treatment compared to the vehicle. selleckchem.com this compound also prevented a robust increase in IL-1β levels in the contralateral side of QA rats, showing a 97% inhibition. nih.gov In a neonatal hypoxia-ischemia rat model, this compound prevented brain damage by inhibiting neuroinflammation and reducing the mRNA expression levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. frontiersin.org Reduced tissue damage was observed in C16-treated animals in both the QA and neonatal hypoxia-ischemia models. frontiersin.org this compound has also been reported to prevent inflammation in models of Alzheimer's disease. nih.gov

Suppression of Tumor Growth and Angiogenesis

Studies have indicated that this compound can suppress tumor growth and angiogenesis. nih.govresearchgate.net In a xenograft model of hepatocellular carcinoma (HCC), this compound suppressed the proliferation of HCC cells in a dose-dependent manner. selleckchem.comnih.govresearchgate.net this compound also decreased angiogenesis in HCC tissue in the xenograft model. nih.govresearchgate.net This effect is associated with a decrease in the mRNA levels of several angiogenesis-related growth factors, including vascular endothelial growth factor-A and factor-B, platelet-derived growth factor-A and factor-B, fibroblast growth factor-2, epidermal growth factor, and hepatocyte growth factor. selleckchem.comarctomsci.comresearchgate.net

Amelioration of Renal Injury and Associated Pathologies

This compound has shown efficacy in ameliorating renal injury and associated pathologies in preclinical models. nih.govelifesciences.orgbiorxiv.org In a mouse model of sepsis-induced acute kidney injury (AKI) induced by LPS injection, this compound significantly attenuated AKI, improved renal function, and ameliorated renal inflammatory response. nih.govresearchgate.net Histopathological alterations were significantly reduced, and renal damage scores were improved in C16-treated mice compared to controls after the LPS challenge. researchgate.net this compound also effectively inhibited LPS-induced renal elevation of proinflammatory cytokines and chemokines. nih.gov Mechanistically, this compound prevents NF-κB activation, inhibits the PKR/eIF2α signal pathway, and regulates NLRP3-related pyroptosis in the kidney, suggesting PKR as a potential target in renal inflammation and injury. nih.govresearchgate.net In the Tg26 transgenic mouse model of HIV-associated nephropathy (HIVAN), this compound ameliorated the kidney phenotype, reducing serum creatinine and albuminuria values compared to control Tg26 mice. elifesciences.orgbiorxiv.org Treatment with C16 also reduced the urinary kidney injury marker neutrophil gelatinase-associated lipocalin (NGAL). biorxiv.org Histological examination revealed amelioration of glomerulosclerosis and microtubular dilatation in C16-treated Tg26 mice, with quantitative analysis confirming reduced glomerular injury and fibrosis extent. biorxiv.org

Reversal of Mitochondrial Dysfunction

PKR activation has been linked to mitochondrial dysfunction. elifesciences.orgbiorxiv.orgnih.gov In the Tg26 mouse model of HIVAN, which exhibits mitochondrial dysfunction in kidney tissue, treatment with this compound ameliorated kidney damage and showed mitochondrial rescue. elifesciences.orgbiorxiv.org Glomeruli and proximal tubular cells from Tg26 mice showed reduced maximum respiration and spare respiratory capacities compared to wild-type mice. biorxiv.orgnih.govresearchgate.netresearchgate.net Treatment with this compound rescued these reduced respiratory capacities, suggesting that PKR inhibition restored impaired mitochondrial respiration in both glomerular and proximal tubular cells. biorxiv.orgnih.govresearchgate.netresearchgate.net Transcriptomic analysis revealed that this compound treatment rescued the transcriptional downregulation of both nuclear-encoded and mitochondrial-encoded mitochondrial genes observed in Tg26 kidneys. biorxiv.orgnih.gov

Attenuation of Systemic Inflammatory Responses

This compound has been shown to attenuate systemic inflammatory responses in preclinical models. nih.govbiorxiv.org Inhibition of PKR with C16 has demonstrated beneficial effects in LPS-induced organ injury and systemic inflammation. nih.gov In LPS-challenged mice, PKR inhibition has been shown to decrease inflammation and attenuate lung injury. nih.gov In the context of sepsis-induced AKI, this compound ameliorated the renal inflammatory response. nih.govresearchgate.net The mechanism involves preventing NF-κB activation and inhibiting the PKR/eIF2α signal pathway. nih.gov

Improvement in Cognitive Functions (e.g., Learning and Memory)

Studies suggest that this compound can lead to improvement in cognitive functions, such as learning and memory, in preclinical models. frontiersin.orgresearchgate.netpatsnap.compsychiatry-psychopharmacology.com In a rat model of HIV-gp120 induced neuronal injury and cognitive impairment, this compound improved gp120-induced learning and memory impairment. researchgate.netpatsnap.com This effect was associated with the inhibition of gp120-induced PKR activity and attenuation of neuroinflammation, oxidative stress, and ER stress. researchgate.netpatsnap.com this compound also inhibited apoptotic pathways by reducing the expression of Bax and caspases-3, -8, and -9, while increasing Bcl-2 expression. researchgate.netpatsnap.com In Alzheimer's disease models, treatment with this compound has been reported to rescue fear memory deficits and restore LTP impairment. frontiersin.orgpsychiatry-psychopharmacology.com Similar cognitive rescue effects were observed in Aβ1-42-injected mice in the novel object recognition task and LTP impairment. frontiersin.orgpsychiatry-psychopharmacology.com In ApoE4 mice, a model of AD, pharmacological inhibition of PKR by this compound significantly improved long-term contextual memory compared to vehicle-treated mice. frontiersin.org

Structural Activity Relationships and Medicinal Chemistry Considerations

Chemical Scaffolding: The Imidazolo-Oxindole Core

The chemical structure of Pkr-IN-C16 is characterized by a distinct imidazolo-oxindole core ontosight.aicenmed.com. This fused heterocyclic system serves as the central scaffold of the molecule. The imidazolo-oxindole moiety is present in various bioactive compounds and is recognized as a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors imtm.czmdpi.comacs.org. The presence of both an imidazole (B134444) and an oxindole (B195798) ring system within the core provides a rigid framework with diverse sites for substitution, allowing for modulation of physicochemical properties and interactions with target proteins.

Key Structural Features for PKR Binding and Inhibition

This compound functions as an ATP-binding site directed inhibitor of PKR mybiosource.comsigmaaldrich.comcaymanchem.comsigmaaldrich.comapexbt.comsci-hub.se. This indicates that the molecule competes with ATP for binding to the catalytic domain of the enzyme, thereby preventing PKR autophosphorylation and subsequent activation sigmaaldrich.comcaymanchem.comapexbt.comguidetopharmacology.org.

While detailed, publicly available co-crystal structure data specifically for this compound bound to PKR is limited in the provided search results, information on other imidazolo-oxindole or oxindole-based kinase inhibitors and general PKR inhibitor interactions provides insight into potential binding modes. Kinase inhibitors often interact with the hinge region, the gatekeeper residue, and residues in the binding pocket through hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds mdpi.com.

Studies on PKR's catalytic domain highlight its typical protein kinase fold, with a β-sheet N-terminal lobe and an α-helical C-terminal lobe frontiersin.org. The activation loop, containing residues like Thr446 and Thr451, is crucial for autophosphorylation and activation plos.org. The ATP-binding site is located within this domain.

Research on other oxindole-based kinase inhibitors has shown that substitutions on the oxindole scaffold can significantly impact selectivity and potency imtm.czmdpi.comacs.orgnih.govnih.gov. For instance, modifications at the C-3 position of the oxindole scaffold have been shown to influence selectivity against different protein kinases nih.gov. Similarly, the introduction of specific groups, such as substituted imidazoles, appended to the oxindole core has been explored in the context of inhibiting other kinases like Nek2 nih.gov.

The specific arrangement of the imidazole ring and the oxindole core in this compound, along with the linker connecting them, is critical for its recognition and binding within the ATP pocket of PKR. The (8Z)-8-(1H-imidazol-5-ylmethylidene) moiety attached to the 6H-pyrrolo[2,3-g] ontosight.aiwikipedia.orgbenzothiazol-7-one core likely plays a key role in forming specific interactions within the PKR active site ontosight.aicenmed.comnih.gov. The imidazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor or donor, while the aromatic and heterocyclic systems contribute to hydrophobic and pi-pi stacking interactions.

While specific IC50 values for this compound against PKR were reported to be in the range of 186-210 nM, further detailed SAR studies systematically exploring modifications on the this compound scaffold are needed to fully delineate the contribution of each structural feature to PKR binding affinity and inhibitory potency caymanchem.comsigmaaldrich.comapexbt.com.

Selectivity Profile and Potential Off-Target Activities (e.g., CDK2, CDK5)

While this compound is described as a specific inhibitor of PKR, studies have indicated that it can also affect the activity of other kinases, notably cyclin-dependent kinases (CDKs) such as CDK2 and CDK5 researchgate.netnih.govnih.govresearchgate.netbiorxiv.orgnih.gov. This off-target activity has been observed in various experimental settings, including in vitro kinase assays and cell-based studies researchgate.netnih.gov.

Research has shown that this compound can inhibit CDK1, CDK2, and CDK5 activity in vitro and in neurons researchgate.netnih.gov. This inhibition of CDKs has been suggested as a potential mechanism contributing to some of the observed biological effects of this compound, particularly its neuroprotective properties, which in some cases appear to be independent of PKR inhibition researchgate.netnih.govnih.govresearchgate.netbiorxiv.orgnih.gov. For instance, in neurons lacking PKR, this compound still provided protection against apoptosis, suggesting a PKR-independent mechanism potentially mediated by CDK inhibition researchgate.netnih.gov.

The degree and significance of off-target inhibition can vary depending on the concentration of this compound used and the specific cellular context researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov. While some studies emphasize its specificity for PKR at certain concentrations, others highlight the potential for off-target effects, particularly on CDKs, at concentrations commonly used in research researchgate.netnih.govnih.govresearchgate.netbiorxiv.orgnih.gov.

The structural similarities between the ATP-binding sites of different kinases can contribute to off-target binding. The imidazolo-oxindole scaffold, being a privileged structure in kinase inhibitor design, may interact with conserved features in the active sites of multiple kinases, including PKR and certain CDKs.

Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for the development of more selective PKR inhibitors. Future SAR studies and kinome-wide profiling would be valuable in comprehensively mapping the off-target activity of this compound and its analogs.

Design and Synthesis Strategies for Analog Development

The imidazolo-oxindole core of this compound serves as a foundation for the design and synthesis of novel PKR inhibitors nih.gov. Analog development strategies typically involve modifying different parts of the core structure and appended groups to improve potency, selectivity, and pharmacokinetic properties.

Based on the SAR information and observed off-target activities, analog design could focus on:

Modifications to the Imidazolo-Oxindole Core: Exploring substitutions on the various positions of both the imidazole and oxindole rings to optimize interactions with the PKR binding site and potentially reduce interactions with off-target kinases like CDKs.

Alterations to the Linker and Exocyclic Double Bond: The (Z)-configured exocyclic double bond connecting the oxindole core to the imidazole ring is a key feature ontosight.aicenmed.comnih.gov. Modifying this linker or the geometry of the double bond could impact the molecule's conformation and its fit within the PKR active site.

Substituent Exploration on the Imidazole Ring: The imidazole ring is crucial for binding. Varying substituents on the nitrogen or carbon atoms of the imidazole ring could fine-tune interactions with specific residues in the PKR binding pocket.

Introduction of New Moieties: Appending different chemical groups to the imidazolo-oxindole scaffold based on structural insights from co-crystal structures (if available for related compounds) or computational modeling could lead to improved analogs.

Synthetic strategies for constructing imidazolo-oxindole derivatives often involve the formation of the fused ring system through various cyclization reactions and subsequent functionalization. Standard organic synthesis techniques, including condensation reactions, coupling reactions, and functional group transformations, would be employed to introduce the desired substituents and build the complete molecular structure of the analogs.

High-throughput screening and structure-based drug design approaches, utilizing techniques like molecular docking and dynamics simulations, can aid in the rational design process by predicting the binding affinity and mode of interaction of potential analogs with PKR and off-target kinases acs.orgresearchgate.net. This can help prioritize the synthesis and testing of the most promising compounds.

Translational and Therapeutic Implications from Preclinical Data

Potential for Neurodegenerative Disease Interventions

PKR activation has been linked to neurodegenerative processes and neurotoxicity, with elevated levels of phosphorylated PKR observed in the brains of patients and animal models across various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, HIV dementia, and prion diseases nih.govtandfonline.comtandfonline.comfrontiersin.orgbmj.comcambridge.org. Inhibition of PKR has been proposed as a potential strategy to mitigate neurodegeneration tandfonline.comtandfonline.com. Pkr-IN-C16 has demonstrated neuroprotective effects in animal studies wikipedia.orgmedchemexpress.comglpbio.comncats.io.

Acute Brain Injury

Neuroinflammation plays a significant role in the pathology of acute brain injuries, such as those induced by hypoxia-ischemia nih.gov. This compound has shown neuroprotective properties in preclinical models of acute brain injury with a neuroinflammatory component selleckchem.commedchemexpress.comglpbio.comfrontiersin.orgresearchgate.netselleckchem.comnih.gov.

In a neonatal rat model of hypoxia-ischemia, administration of this compound was associated with a reduction in brain infarct volume nih.gov. The compound also demonstrated an ability to attenuate neuronal cell apoptosis in this model glpbio.comnih.govfrontiersin.orgresearchgate.netselleckchem.comnih.govfrontiersin.org. Furthermore, this compound administration led to reduced mRNA expression levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in brain tissues following hypoxia-ischemia nih.govfrontiersin.orgresearchgate.netselleckchem.comnih.gov. The compound appeared to suppress inflammatory responses by modulating NF-κB activation in the context of hypoxia-ischemia brain injury nih.govselleckchem.com. In a quinolinic acid-induced excitotoxic rat model, this compound prevented neuronal loss and suppressed inflammatory responses, which included reducing IL-1β levels and decreasing the number of neurons positive for cleaved caspase-3 selleckchem.comglpbio.comfrontiersin.orgresearchgate.netselleckchem.comnih.gov.

Alzheimer's Disease Pathology

Increased levels of activated PKR and phosphorylated eIF2α are observed in the brains of individuals with Alzheimer's disease and in various AD animal models tandfonline.comtandfonline.comfrontiersin.orgnih.govfrontiersin.org. Toxicity induced by the Aβ peptide has been shown to activate PKR, leading to eIF2α phosphorylation and apoptosis in neuronal cell cultures glpbio.comtandfonline.comtandfonline.comnih.govfrontiersin.org. Preclinical studies indicate that this compound can reduce Aβ-induced PKR activation and apoptosis in neural cell cultures glpbio.comtandfonline.comtandfonline.comnih.govfrontiersin.org. Specifically, this compound prevented PKR phosphorylation and caspase-3 activation induced by Amyloid β in SH-SY5Y cells glpbio.com. PKR may also influence Aβ synthesis by regulating the levels of BACE1 protein nih.govfrontiersin.org.

In a mouse model of Alzheimer's disease (12-month-old 5XFAD AD model mice), treatment with this compound rescued deficits in fear memory and restored impairment in long-term potentiation (LTP) frontiersin.org. Similar cognitive improvements were observed with this compound in Aβ1-42-injected mice in the novel object recognition task frontiersin.org. Additionally, PKR inhibition with this compound reduced the release of inflammatory cytokines TNFα and IL-1β in mixed co-cultures of neurons and microglial cells nih.gov.

Prospects in Cancer Therapy

The role of PKR in cancer is complex and appears to be context-dependent, potentially acting as either a tumor promoter or a suppressor depending on the cancer type cambridge.orgnih.gov. Increased PKR expression has been correlated with a poor prognosis in certain cancers nih.gov. PKR is known to be involved in regulating cell growth and proliferation cambridge.org. This compound, as a specific inhibitor of PKR, targets a kinase upstream of eIF2α phosphorylation, a pathway within the Integrated Stress Response (ISR) that can contribute to cancer cell survival and resistance to therapy frontiersin.org.

Hepatocellular Carcinoma Treatment Strategies

In hepatocellular carcinoma (HCC), PKR may play a positive regulatory role in tumor growth and progression nih.gov. Elevated PKR protein levels are consistently found in HCC tissues associated with HCV infection nih.gov. Preclinical studies have demonstrated that this compound exhibits tumor growth inhibitory effects in HCC models nih.govnih.govfrontiersin.orgresearchgate.net.

In vitro studies using the human HCC cell line Huh7 showed that this compound suppressed cell proliferation in a dose-dependent manner selleckchem.comnih.govselleckchem.comnih.govfrontiersin.orgresearchgate.net. In a mouse xenograft model of HCC, injection of this compound resulted in significantly slower tumor growth and smaller tumor size nih.govfrontiersin.orgresearchgate.net. Treatment with this compound also led to decreased angiogenesis in HCC tissue in the xenograft model nih.govfrontiersin.orgresearchgate.net. This effect is linked to the downregulation of various angiogenesis-related growth factors nih.govfrontiersin.orgresearchgate.net. In vitro experiments confirmed that this compound significantly downregulated the mRNA levels of key angiogenesis-related growth factors, including VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF selleckchem.comnih.govselleckchem.comfrontiersin.orgresearchgate.net. These findings suggest that this compound blocks tumor cell growth and angiogenesis by reducing the expression of several growth factors selleckchem.comnih.govselleckchem.comresearchgate.net. Furthermore, PKR has been found to associate with 4.1R to promote anchorage-independent growth of HCC, and this compound treatment downregulated the expression level of 4.1R protein in a dose-dependent manner nih.gov.

Modulating Tumor Microenvironment and Anti-Tumor Immunity

PKR signaling has been shown to positively regulate the immunosuppressive cytokine TGF-β within the tumor microenvironment bmj.comnih.gov. Inhibition or modulation of PKR can reduce TGF-β activation, potentially alleviating immunosuppression and enhancing anti-tumor immunity bmj.comnih.gov. While PKR activation can induce inflammatory responses, it has also been observed to reduce CD8+ T cell proliferation in preclinical models bmj.com. Reducing PKR activity may promote dendritic cell and T cell-mediated anti-tumor immunity by counteracting tumor-induced TGF-β secretion bmj.com. Preclinical mouse models have also indicated that PKR inhibition can improve the effectiveness of anti-cancer vaccines bmj.com. Targeting the Integrated Stress Response (ISR), which involves PKR, in combination with immune checkpoint inhibitors is being explored as an innovative strategy for cancer therapy frontiersin.org. PKR blockade may contribute to this by transforming myeloid-derived suppressor cells (MDSCs) into myeloid cells that activate anti-tumor CD8+ T-cell immunity in the tumor microenvironment frontiersin.org.

Applications in Inflammatory and Immune Disorders

PKR is involved in various inflammatory processes and immune responses bmj.comcambridge.orgselleckchem.comejdent.orgresearchgate.netpsychiatry-psychopharmacology.com. It is activated by pro-inflammatory cytokines and subsequently activates inflammation-related pathways such as JNK and NF-κB frontiersin.org. PKR also plays a role in inflammasome activation and the release of cytokines like IL-6, TNFα, and HMGB1 cambridge.orgejdent.orgpsychiatry-psychopharmacology.com.

This compound has shown potential in preclinical studies for reducing inflammation frontiersin.orgresearchgate.netselleckchem.comnih.govejdent.orgresearchgate.netpsychiatry-psychopharmacology.com. PKR inhibitors like C16 can mitigate PKR-mediated apoptosis and inflammatory responses ejdent.orgresearchgate.net. In an acute excitotoxic rat model with a neuroinflammatory component, this compound prevented the production of IL-1β selleckchem.comglpbio.comfrontiersin.orgselleckchem.comnih.gov. The compound also reduced the release of inflammatory cytokines TNFα and IL-1β in mixed co-cultures of neurons and microglial cells nih.gov. PKR activation contributes to inflammation and immune dysfunction by regulating inflammatory cell signaling pathways psychiatry-psychopharmacology.com. Furthermore, PKR has been shown to control the inflammasome complex, which can lead to increased production of inflammatory signals psychiatry-psychopharmacology.com.

Q & A

Q. What experimental methods are used to confirm PKR inhibition by PKR-IN-C16 in neuronal cells?

To validate PKR inhibition, researchers should:

  • Perform Western blotting to detect phosphorylated PKR (p-PKR) in treated vs. untreated cells (e.g., SH-SY5Y neuroblastoma cells) .
  • Measure downstream effects, such as caspase-3 activation via fluorometric assays, to confirm functional inhibition of PKR-dependent apoptosis .
  • Include controls like untreated cells, PKR activators (e.g., tunicamycin), and specificity controls (e.g., siRNA knockdown of PKR) to isolate this compound’s effects .

Q. How to characterize the molecular identity and purity of this compound in research settings?

  • Use high-performance liquid chromatography (HPLC) or mass spectrometry to verify molecular identity (C₁₃H₈N₄OS, MW 268.294) and purity (>99%) .
  • Document spectral data (e.g., NMR, IR) in supplementary materials for reproducibility, as recommended by journal guidelines .
  • Compare batch-specific activity with reference standards in PKR inhibition assays to ensure consistency .

Q. What in vitro models are appropriate for initial screening of this compound’s neuroprotective effects?

  • Use SH-SY5Y neuroblastoma cells to study ER stress-induced apoptosis (e.g., via tunicamycin) or amyloid-β toxicity, with this compound dosed at 0.1–0.3 μM for 24 hours .
  • Include primary neuronal cultures to validate findings in non-cancer models, ensuring relevance to neurodegenerative pathways .

Q. What controls are necessary when assessing this compound’s effect on caspase-3 activation?

  • Negative controls : Untreated cells, vehicle-only (e.g., DMSO).
  • Positive controls : Cells treated with PKR activators (e.g., poly(I:C)) or pro-apoptotic agents (e.g., staurosporine).
  • Specificity controls : Co-treatment with PKR siRNA or competitive inhibitors to confirm target engagement .

Q. What are the recommended storage and handling protocols for this compound?

  • Store lyophilized powder at -20°C in airtight, light-protected containers.
  • Prepare fresh stock solutions in DMSO (e.g., 10 mM) and avoid freeze-thaw cycles to prevent degradation .
  • Validate stability via HPLC before critical experiments .

Advanced Research Questions

Q. How to address discrepancies between in vitro and in vivo efficacies of this compound?

  • Analyze pharmacokinetic parameters : In vivo doses (e.g., 60–600 μg/kg in rats) may require optimization based on bioavailability and blood-brain barrier penetration .
  • Use microdialysis or tissue homogenization to measure compound concentration in target tissues, comparing with in vitro IC₅₀ values (210 nM) .
  • Consider species-specific PKR expression patterns when translating results .

Q. What strategies optimize this compound dosing in neuroinflammatory models?

  • Conduct dose-response studies in vivo using biomarkers (e.g., IL-1β levels, TUNEL staining for apoptosis) to identify the minimal effective dose .
  • Apply pharmacodynamic modeling to correlate PKR inhibition duration with therapeutic outcomes .
  • Account for metabolic clearance rates by sampling plasma and cerebrospinal fluid at multiple timepoints .

Q. How to design studies to differentiate PKR-specific effects from off-target actions?

  • Use kinase profiling panels to test this compound against related kinases (e.g., PERK, GCN2) .
  • Combine genetic approaches (e.g., PKR knockout models) with pharmacological inhibition to isolate mechanism .
  • Perform transcriptomic analysis (e.g., RNA-seq) to identify PKR-specific vs. bystander pathways affected by the compound .

Q. How to analyze and reconcile contradictory data on this compound’s role in ER stress vs. amyloid-β pathways?

  • Apply pathway enrichment analysis to datasets from ER stress (e.g., GRP78 expression) and amyloid-β models (e.g., caspase-3 activation) to identify context-dependent mechanisms .
  • Use time-course experiments to determine if this compound’s effects are stage-specific (e.g., early vs. late apoptosis) .
  • Reference contradiction analysis frameworks to prioritize dominant pathways based on experimental conditions .

Q. What computational approaches predict this compound’s binding dynamics with PKR and related kinases?

  • Perform molecular docking simulations using PKR’s ATP-binding domain (PDB ID: 2A19) to assess binding affinity and compare with experimental IC₅₀ values .
  • Use machine learning models trained on kinase-inhibitor datasets to predict off-target interactions .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding analysis .

Methodological Notes

  • Data Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal of Organic Chemistry), including reagent sources, instrument settings, and statistical thresholds .
  • Conflict Resolution : When contradictions arise, apply iterative qualitative analysis (e.g., triangulation of biochemical, genetic, and computational data) to refine hypotheses .
  • Ethical Reporting : Disclose all data manipulation steps (e.g., outlier exclusion criteria) to maintain scientific integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.